molecular formula C19H21ClN2O2S B6541143 N'-(3-chloro-4-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide CAS No. 1058184-71-6

N'-(3-chloro-4-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide

Cat. No.: B6541143
CAS No.: 1058184-71-6
M. Wt: 376.9 g/mol
InChI Key: LPYOTZNLJWWQKP-UHFFFAOYSA-N
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Description

N'-(3-Chloro-4-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a synthetic compound featuring a unique ethanediamide (oxalamide) backbone. Its structure includes:

  • A 3-chloro-4-methylphenyl substituent, which introduces steric bulk and electron-withdrawing effects.
  • The ethanediamide linker, which may enhance hydrogen-bonding capabilities compared to simpler acetamides.

While direct data on its synthesis or bioactivity are absent in the provided evidence, its structural motifs align with compounds studied for neurological and anticancer applications, particularly those involving MAO inhibition and heterocyclic pharmacophores .

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c1-13-6-7-14(11-15(13)20)22-18(24)17(23)21-12-19(8-2-3-9-19)16-5-4-10-25-16/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYOTZNLJWWQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-chloro-4-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide, with the CAS number 1058184-71-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21ClN2O2SC_{19}H_{21}ClN_{2}O_{2}S, and it has a molecular weight of 376.9 g/mol. The structure features a chloro-substituted aromatic ring and a thiophene moiety that may contribute to its biological activity.

PropertyValue
CAS Number 1058184-71-6
Molecular Formula C19H21ClN2O2SC_{19}H_{21}ClN_{2}O_{2}S
Molecular Weight 376.9 g/mol

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in inflammation and pain pathways. The presence of the thiophene group suggests potential interactions with G-protein coupled receptors (GPCRs), which are common targets for many therapeutic agents.

Pharmacological Effects

Preliminary studies have suggested several pharmacological effects:

  • Anti-inflammatory Activity : Compounds with similar structures have shown promise as inhibitors of inflammatory mediators, potentially offering alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Analgesic Properties : The compound may exhibit analgesic effects through modulation of pain pathways, possibly by interacting with opioid receptors or other pain-related signaling mechanisms.
  • Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential as anticancer agents.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on structurally related compounds indicated that modifications in the aromatic ring significantly influenced their anti-inflammatory properties. The presence of a chloro group was associated with enhanced activity against cyclooxygenase enzymes .
  • Animal Models : In vivo studies using rodent models have shown that compounds similar to this compound can reduce edema and pain responses when administered prior to inflammatory stimuli .
  • Mechanistic Insights : Investigations into the compound's mechanism revealed that it may inhibit the expression of pro-inflammatory cytokines in activated macrophages, suggesting a dual role in both pain relief and inflammation reduction .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to N'-(3-chloro-4-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene ring is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
  • Antimicrobial Properties :
    • The compound has shown promise in antimicrobial studies, particularly against resistant strains of bacteria. Its unique structure allows it to penetrate bacterial membranes effectively, making it a candidate for further development as an antibiotic agent .
  • Neurological Applications :
    • Preliminary research suggests that this compound may have neuroprotective effects. Its ability to modulate neurotransmitter systems could position it as a potential treatment for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Material Science Applications

  • Polymer Synthesis :
    • This compound can serve as a building block in the synthesis of novel polymers with enhanced electrical and thermal properties. The incorporation of thiophene units into polymer backbones can improve conductivity and stability under various environmental conditions .
  • Nanomaterials Development :
    • The compound's unique properties facilitate its use in the development of nanomaterials, particularly in creating conductive films and coatings that are essential for electronic applications. Research is ongoing to explore its effectiveness in enhancing the performance of organic photovoltaics .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The study found that specific modifications to the compound's structure significantly increased its cytotoxicity, suggesting a pathway for developing more effective cancer therapies .

Case Study 2: Antimicrobial Activity

A research article in Antibiotics highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus. The study demonstrated that the compound inhibited bacterial growth at low concentrations, providing a basis for further exploration as a therapeutic agent against infections caused by resistant bacteria .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

Thiazole- and Thiophene-Containing Acetamides
  • N-[1-(((3,4-Diphenylthiazol-2-ylidene)amino)methyl)cyclopentyl]acetamide derivatives (e.g., compounds 4a–4i): Feature a thiazole ring instead of thiophene. Demonstrated MAO-A/B inhibition (e.g., 4a: IC₅₀ = 0.89 µM for MAO-A; 4c: IC₅₀ = 1.02 µM for MAO-B) .
  • N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide derivatives: Share the thiophene heterocycle but lack the ethanediamide linker. Evaluated for anticancer activity, though specific data are unavailable .
Chlorophenyl-Substituted Amides
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
    • Combines a dichlorophenyl group with a thiazole-acetamide scaffold.
    • Exhibits a twisted conformation (61.8° between phenyl and thiazole planes), impacting crystallinity and solubility .
  • 3-Chloro-N-phenyl-phthalimide :
    • A chloro-substituted phthalimide used in polymer synthesis, highlighting the role of chloro groups in stabilizing molecular interactions .

Physicochemical Properties

  • Melting Points : Thiazole derivatives (4a–4i) melt at 180–220°C, whereas thiophene analogs (e.g., compound 2 in ) show lower ranges (e.g., 174–176°C) .
  • Solubility : Thiazole-containing compounds exhibit moderate DMSO solubility (>10 mM), while thiophenes may require co-solvents due to hydrophobicity .
  • Crystallinity : The dichlorophenyl-thiazole acetamide forms inversion dimers via N–H⋯N bonds, a feature less likely in thiophene analogs due to reduced hydrogen-bonding capacity .

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